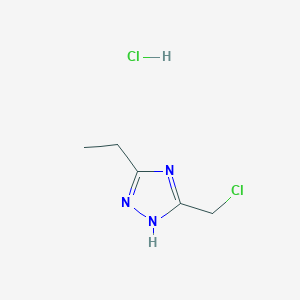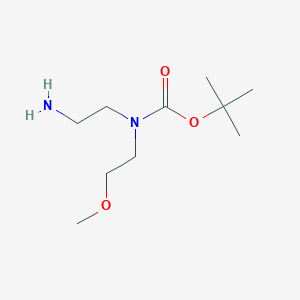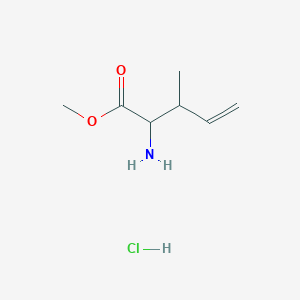![molecular formula C9H14BrNO2 B1470933 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide CAS No. 1456821-60-5](/img/structure/B1470933.png)
4-[(Ethylamino)methyl]pyrocatechol Hydrobromide
Descripción general
Descripción
4-[(Ethylamino)methyl]pyrocatechol Hydrobromide, also known as 4-EAPC-HBr, is a versatile compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and organic solvents. 4-EAPC-HBr has a wide range of uses in organic synthesis, pharmaceuticals, and biochemistry. The compound has been studied extensively and is known to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
- Antibacterial Activity and Unexpected Products in Organic Synthesis : A study reported the synthesis of a compound obtained unexpectedly in a three-step synthesis, showcasing the complexities of organic reactions. This compound exhibited moderate antibacterial activity against S. aureus and E. coli, suggesting potential applications in developing antibacterial agents (Angelov et al., 2023).
Pharmacological Research
- Beta 3-Adrenoceptor Agonists for Obesity and Metabolic Disorders : Research on a beta 3-adrenoceptor agonist revealed its potential in reducing body weight gain and visceral fat in genetically obese rodents, alongside improving metabolic disorders. This illustrates the compound's therapeutic potential in treating obesity and related metabolic conditions (Hashimoto et al., 1996).
Chemical Modifications and Biological Activities
- Analgesic Properties of Chemically Modified Molecules : A study focused on the synthesis and evaluation of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides for their analgesic properties. This research indicates the importance of chemical modifications to enhance biological activity, providing a potential method for developing new analgesics (Ukrainets et al., 2015).
Enzyme Inhibition for Therapeutic Applications
- Glycolic Acid Oxidase Inhibitors : An investigation into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) suggests potential applications in treating conditions related to GAO activity. Compounds with large lipophilic substituents were found to be potent inhibitors, highlighting the significance of structural features for enzymatic inhibition (Rooney et al., 1983).
Anticonvulsant Properties and Structural Analysis
- Anticonvulsant Enaminones : The crystal structures of three anticonvulsant enaminones were determined, providing insights into their structural characteristics and potential mechanism of action. Such studies are crucial for understanding the relationship between structure and pharmacological activity (Kubicki et al., 2000).
Propiedades
IUPAC Name |
4-(ethylaminomethyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c1-2-10-6-7-3-4-8(11)9(12)5-7;/h3-5,10-12H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVRLRNJROSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethylamino)methyl]pyrocatechol Hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)


![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)
![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)
![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)


![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)
![2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470865.png)



![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide](/img/structure/B1470872.png)